Cyclocommunol

Description

This compound has been reported in Artocarpus altilis with data available.

Structure

3D Structure

Properties

IUPAC Name |

3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPAPHWKVLGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317731 | |

| Record name | Cyclocommunol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclocommunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

145643-96-5 | |

| Record name | Cyclocommunol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145643-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclocommunol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclocommunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 162 °C | |

| Record name | Cyclocommunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclocommunol: A Technical Guide for Scientific Professionals

An In-depth Examination of the Chemical Structure, Biological Activity, and Mechanisms of a Promising Natural Product

Introduction

Cyclocommunol, a prenylated flavonoid predominantly isolated from species of the Artocarpus genus, such as the breadfruit (Artocarpus altilis), has emerged as a molecule of significant interest within the scientific community.[1][2] Its multifaceted biological activities, including antityrosinase, antiplatelet, and notably, potent anticancer properties, have positioned it as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying molecular mechanisms of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

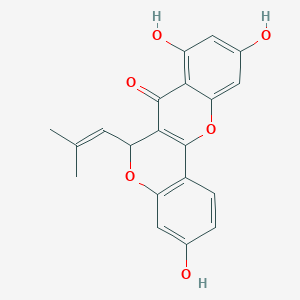

This compound is chemically defined as 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one. Its molecular structure is characterized by a pentacyclic ring system, which includes a chromeno[4,3-b]chromene core, substituted with three hydroxyl groups and a prenyl group.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

A summary of its key chemical and physicochemical properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | PubChem |

| Molecular Formula | C₂₀H₁₆O₆ | PubChem |

| Molecular Weight | 352.3 g/mol | PubChem |

| CAS Number | 145643-96-5 | PubChem |

| Appearance | Yellow powder | [2] |

| Melting Point | 160 - 162 °C | PubChem |

| Mass Spectrometry | [M+H]⁺ at m/z 353.1019 | [2] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.

Table 1: ¹H NMR Spectroscopic Data (as reported in the literature) [2]

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 1.70 | s | - | Methyl group on prenyl |

| 1.96 | s | - | Methyl group on prenyl |

| 5.49 | d | 9 | Vinylic proton on prenyl |

| 6.21 | d | 9 | Vinylic proton on prenyl |

| 6.27 | s | - | Aromatic proton |

| 6.45 | d | 2 | Aromatic proton |

| 6.54 | s | - | Aromatic proton |

| 6.65 | dd | 2, 8 | Aromatic proton |

| 7.73 | d | 8 | Aromatic proton |

Table 2: ¹³C NMR Spectroscopic Data (as reported in the literature) [2]

| Chemical Shift (δ ppm) | Assignment |

| (Data for 20 carbons) | Prenylated flavonoid core |

| (Specific shifts available in cited literature) |

Biological Activity

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. This has been a primary focus of the research into its therapeutic potential.

Table 3: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Source |

| Human Hepatoma | Liver Cancer | 16 - 80 | Not specified | MedChemExpress |

| Gastric Cancer | Gastric Cancer | 16 - 80 | Not specified | MedChemExpress |

| SCC2095 | Oral Squamous Cell Carcinoma | 4.2 | 48 h | [3] |

| Ca922 | Oral Squamous Cell Carcinoma | 5.0 | 48 h | [3] |

| MCF-7 | Breast Cancer | > 100 | Not specified | [2] |

| NCI-H460 | Lung Cancer | > 100 | Not specified | [2] |

Experimental Protocols

This section details the methodologies for the isolation of this compound from its natural source and the evaluation of its anticancer activity.

Isolation of this compound from Artocarpus altilis (Breadfruit) Peel

The following protocol is based on the methodology described for the isolation of this compound from breadfruit peel.[2]

-

Extraction:

-

Dried and pulverized breadfruit peel is extracted with methanol (MeOH).

-

The resulting crude MeOH extract is then subjected to solvent-solvent partitioning.

-

-

Partitioning:

-

The MeOH extract is successively partitioned with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

-

The EtOAc fraction, which shows significant biological activity, is retained for further purification.

-

-

Chromatographic Purification:

-

The EtOAc extract is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-EtOAc gradient).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative TLC or recrystallization, to yield pure this compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cell Culture:

-

Human cancer cell lines (e.g., SCC2095, Ca922) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

-

-

MTT Incubation:

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

The MTT-containing medium is removed, and the formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

-

Absorbance Measurement:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Molecular Mechanism of Action: Signaling Pathways

Research indicates that this compound exerts its pro-apoptotic effects in cancer cells through the modulation of specific signaling pathways. A key mechanism involves the downregulation of the Akt/mTOR pathway, which is a critical regulator of cell survival and proliferation. This downregulation is associated with a decrease in the expression of the anti-apoptotic protein Mcl-1, ultimately leading to caspase-dependent apoptosis.[3]

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

This compound stands out as a natural product with considerable potential for development as an anticancer agent. Its well-defined chemical structure, coupled with demonstrated cytotoxicity against various cancer cell lines, provides a solid foundation for further preclinical and clinical investigation. The elucidation of its mechanism of action, particularly its impact on the Akt/mTOR signaling pathway, offers valuable insights for targeted therapeutic strategies. The experimental protocols detailed in this guide serve as a practical resource for researchers aiming to explore the full therapeutic potential of this promising molecule. Future research should focus on optimizing its synthesis, exploring its efficacy in in vivo models, and further delineating its molecular targets to accelerate its translation from the laboratory to the clinic.

References

Cyclocommunol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocommunol, a prenylated flavonoid, has emerged as a molecule of significant interest in natural product chemistry and drug discovery. First isolated from Artocarpus communis, it is also a major constituent of the fruit peel of Artocarpus altilis (breadfruit), a plant found throughout the tropics. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation. Furthermore, it summarizes its known biological activities, including its anti-tumor and antibacterial properties, and elucidates the signaling pathways involved in its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language for enhanced clarity and comprehension by researchers and drug development professionals.

Discovery and Natural Sources

This compound was first identified as a natural product isolated from Artocarpus communis.[1] More recently, it has been isolated as a major bioactive component from the fruit peel of Artocarpus altilis, commonly known as breadfruit.[1][2][3] The peel, often considered agricultural waste, represents a readily available and underutilized source of this promising compound.[1][2][3]

Experimental Protocols: Isolation of this compound from Artocarpus altilis Fruit Peel

The following protocol outlines the methodology for the extraction and purification of this compound from the fruit peel of Artocarpus altilis.

Extraction and Fractionation

-

Preparation of Plant Material : The fruit peel of Artocarpus altilis is first dried and then pulverized to a fine powder to increase the surface area for efficient extraction.

-

Methanolic Extraction : The powdered peel is extracted with methanol (MeOH).

-

Solvent Partitioning : The resulting methanol extract is then subjected to successive liquid-liquid partitioning with solvents of increasing polarity. This is done to separate compounds based on their solubility. The typical solvent series used is:

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

-

Activity-Guided Fractionation : The ethyl acetate extract has been shown to exhibit the most significant antibacterial activity and contains this compound.[1]

Purification of this compound

-

Vacuum Liquid Chromatography (VLC) : The crude ethyl acetate extract is first fractionated using vacuum liquid chromatography (VLC) over silica gel. A gradient elution is employed, starting with n-hexane-EtOAc mixtures and gradually increasing the polarity to pure EtOAc and finally MeOH.

-

Silica Gel Column Chromatography : The fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified by silica gel column chromatography. A gradient of n-hexane-EtOAc is used as the mobile phase to isolate pure this compound.[1]

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Quantitative Data

Yield of this compound

The yield of pure this compound from the dried fruit peel of Artocarpus altilis has been reported to be approximately 0.017%.[1]

| Natural Source | Plant Part | Yield (%) | Reference |

| Artocarpus altilis | Fruit Peel | 0.017 | [1] |

Biological Activity of this compound

This compound has demonstrated both anti-tumor and antibacterial properties.

This compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SCC2095 | Oral Squamous Cell Carcinoma | 4.2 (at 48h) | [4] |

| Ca922 | Oral Squamous Cell Carcinoma | 5.0 (at 48h) | [4] |

| Human Hepatoma | Liver Cancer | 16 - 80 | |

| Human Gastric Cancer | Stomach Cancer | 16 - 80 |

While this compound has been reported to have weak antibacterial activity against several Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) values for the pure compound are not extensively documented in the cited literature.[1] The ethyl acetate extract of Artocarpus altilis fruit peel, which contains this compound, has shown notable antibacterial activity.

| Bacterial Strain | Type | MIC of Ethyl Acetate Extract (mg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 0.90 | [2] |

| Pseudomonas aeruginosa | Gram-negative | 0.90 | [2] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects primarily through the induction of apoptosis. The proposed mechanism involves multiple signaling pathways.

Induction of Apoptosis

This compound triggers caspase-dependent apoptosis in cancer cells.[4] This process is initiated through the downregulation of the Akt/mTOR signaling pathway. The inhibition of this pathway leads to a decrease in the expression of the anti-apoptotic protein Mcl-1.[4] Furthermore, this compound treatment is associated with the generation of reactive oxygen species (ROS) and the induction of autophagy, both of which can contribute to programmed cell death.[4]

The signaling pathway for this compound-induced apoptosis is illustrated below:

Conclusion

This compound, a naturally occurring prenylated flavonoid from Artocarpus species, demonstrates significant potential as a therapeutic agent, particularly in oncology. Its readily available source from the underutilized fruit peel of Artocarpus altilis makes it an attractive candidate for further research and development. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore the full potential of this promising natural product. Further investigations are warranted to fully elucidate its antibacterial spectrum with specific MIC values and to explore its efficacy in in-vivo models for various therapeutic applications.

References

A Technical Guide to the Putative Biosynthesis of Cyclocommunol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclocommunol, an extended prenylated flavonoid found in plants such as Artocarpus altilis, presents a complex chemical structure with potential pharmacological interest. While the complete biosynthetic pathway has not been experimentally elucidated, this guide synthesizes current knowledge of flavonoid and prenylflavonoid biosynthesis to propose a putative pathway for its formation. This document outlines the likely enzymatic steps, key enzyme classes, and detailed experimental protocols required to investigate this pathway. It is intended to serve as a foundational resource for researchers aiming to understand, engineer, or harness the biosynthesis of this compound and related compounds.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a characteristic C6-C3-C6 carbon skeleton.[1] They play crucial roles in plant development, defense, and signaling, and are of significant interest for human health due to their antioxidant and other medicinal properties.[2][3] A specialized subgroup, the prenylated flavonoids, are modified by the attachment of isoprenoid moieties, which often enhances their biological activity and lipophilicity.[4][5]

This compound is a structurally complex, extended flavonoid found in plants of the Moraceae family, such as Artocarpus altilis (breadfruit) and Artocarpus communis.[6][7] Its unique chromeno[4,3-b]chromen-7-one core and prenyl group suggest a sophisticated biosynthetic origin. To date, the specific enzymes and genetic blueprint governing this compound synthesis remain uncharacterized. This guide constructs a putative biosynthetic pathway by drawing parallels with well-established flavonoid biosynthesis networks.[1][8]

Proposed Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages: formation of the core flavonoid scaffold, prenylation of a flavonoid intermediate, and subsequent oxidative cyclization and modification to form the final structure.

Stage 1: Formation of the Flavonoid Scaffold

This initial stage is one of the most conserved parts of secondary metabolism in higher plants.[1]

-

Phenylpropanoid Pathway: The pathway begins with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[1]

-

Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS).[2][9] This enzyme performs a polyketide-style condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone (also known as 4,2′,4′,6′-tetrahydroxychalcone).[1][10] CHS is a rate-limiting enzyme and a critical control point for the carbon flux into the flavonoid pathway.[11][12]

-

Isomerization to a Flavanone: The unstable chalcone is rapidly isomerized into the flavanone naringenin by the enzyme Chalcone Isomerase (CHI).[5] Naringenin represents a key branch point from which the biosynthesis of various flavonoid classes diverges.[8]

Stage 2: Modification and Prenylation of the Flavonoid Intermediate

To arrive at the this compound structure, the naringenin core must undergo several modifications, including the crucial addition of a prenyl group.

-

Formation of a Flavone Intermediate: Based on the core structure of this compound, a likely intermediate is a flavone, such as apigenin, or a flavonol. This would require the action of enzymes like Flavanone 3-hydroxylase (F3H) and/or Flavone Synthase (FNS) on the naringenin precursor.[13]

-

Prenylation: The attachment of a prenyl group (in this case, a 2-methylprop-1-enyl group, derived from dimethylallyl pyrophosphate - DMAPP) is catalyzed by a Prenyltransferase (PT).[4] Plant aromatic PTs are often membrane-bound enzymes that catalyze the Friedel–Crafts alkylation of the flavonoid skeleton.[4][14] These enzymes exhibit regiospecificity, attaching the prenyl group to a specific position on the aromatic ring.[14] For this compound, prenylation likely occurs on the B-ring of the flavone or a related intermediate. The DMAPP precursor itself is supplied by either the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[5]

Stage 3: Oxidative Cyclization and Final Modifications

The final steps to form the complex chromeno[4,3-b]chromen-7-one structure are likely mediated by cytochrome P450 monooxygenases and other tailoring enzymes. This proposed final stage is the most speculative.

-

Hydroxylation Events: Additional hydroxyl groups are installed on the flavonoid skeleton by specific hydroxylases, likely belonging to the cytochrome P450 family.

-

Oxidative Cyclization: The formation of the two additional heterocyclic rings in this compound requires complex intramolecular cyclization reactions. These are often catalyzed by specialized cytochrome P450 enzymes that can perform phenol coupling or other oxidative reactions, leading to the rigid, multi-ring structure.

The following diagram illustrates the proposed putative pathway.

Data Presentation

As the pathway for this compound is not yet elucidated, no specific quantitative data is available. The tables below summarize the proposed enzymatic steps and provide a template for organizing future experimental data, with example values from related pathways.

Table 1: Summary of Proposed Enzymatic Reactions for this compound Biosynthesis

| Step | Substrate(s) | Product | Putative Enzyme Class |

| 1 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Chalcone Synthase (CHS) |

| 2 | Naringenin Chalcone | Naringenin | Chalcone Isomerase (CHI) |

| 3 | Naringenin | Flavone/Flavonol Intermediate | Flavone Synthase (FNS) / Flavanone 3-Hydroxylase (F3H) |

| 4 | Flavone Intermediate + DMAPP | Prenylated Flavone Intermediate | Aromatic Prenyltransferase (PT) |

| 5 | Prenylated Flavone Intermediate | Hydroxylated Intermediates | Cytochrome P450 Monooxygenase |

| 6 | Hydroxylated Intermediates | This compound | Cytochrome P450 / Oxidoreductase |

Table 2: Template for Quantitative Enzyme Kinetic Data (with examples)

This table provides a structure for reporting kinetic data once enzymes are isolated and characterized. Example data is shown for a representative flavonoid prenyltransferase.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |

| Putative this compound Prenyltransferase | Flavone Intermediate | - | - | - | To be determined |

| Putative this compound Prenyltransferase | DMAPP | - | - | - | To be determined |

| FgPT1 (example)[15] | Naringenin | Value | Value | 61.92 | [15] |

| FgPT1 (example)[15] | Liquiritigenin | Value | Value | 1.18 | [15] |

Experimental Protocols for Pathway Elucidation

Investigating a novel biosynthetic pathway requires a multi-faceted approach combining biochemistry, molecular biology, and analytical chemistry. The diagram below outlines a general workflow.

Protocol 1: Crude Enzyme Extraction from Plant Tissues

This protocol is a general method for extracting active enzymes from plant tissues rich in secondary metabolites like phenolics.[16]

Materials:

-

Fresh or flash-frozen plant tissue (e.g., Artocarpus altilis leaves or bark)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction Buffer: 0.1 M Potassium Phosphate buffer (pH 7.5) containing 10 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, and 2% (w/v) Polyvinylpolypyrrolidone (PVPP).

-

Centrifuge (refrigerated)

-

Centrifuge tubes

Procedure:

-

Weigh approximately 1-2 g of plant tissue and freeze immediately in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using the pre-chilled mortar and pestle. Add liquid nitrogen periodically to keep the sample frozen.

-

Transfer the frozen powder to a pre-chilled tube. Add 5-10 mL of ice-cold Extraction Buffer.

-

Vortex vigorously for 1-2 minutes to homogenize the mixture.

-

Incubate on ice for 30 minutes with occasional mixing.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude protein extract. Avoid disturbing the pellet.

-

The crude extract can be used immediately for enzyme assays or stored at -80°C. For some applications, further purification steps like ammonium sulfate precipitation or size-exclusion chromatography may be necessary.

Protocol 2: In Vitro Chalcone Synthase (CHS) Enzyme Assay

This protocol measures the activity of CHS by quantifying the formation of naringenin chalcone.[16]

Materials:

-

Crude enzyme extract (from Protocol 1)

-

Assay Buffer: 0.1 M Potassium Phosphate buffer (pH 7.0)

-

Substrate 1: 10 mM p-Coumaroyl-CoA solution

-

Substrate 2: 10 mM Malonyl-CoA solution

-

Reaction Stop Solution: 20% (v/v) Acetic Acid in Methanol

-

HPLC system with a C18 column

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume:

-

70 µL Assay Buffer

-

10 µL p-Coumaroyl-CoA solution (final concentration 1 mM)

-

10 µL Malonyl-CoA solution (final concentration 1 mM)

-

10 µL crude enzyme extract

-

-

Include a negative control (boiled enzyme or buffer instead of enzyme extract).

-

Initiate the reaction by adding the enzyme extract. Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the Reaction Stop Solution. Vortex briefly.

-

Centrifuge at 15,000 x g for 10 minutes to pellet precipitated protein.

-

Analyze 20-50 µL of the supernatant by HPLC. Monitor at ~370 nm to detect the formation of naringenin chalcone.

-

Quantify the product by comparing the peak area to a standard curve generated with authentic naringenin chalcone. Enzyme activity can be expressed as pkat/mg protein or nmol/s/mg protein.

Protocol 3: Metabolite Analysis by HPLC

This protocol provides a general framework for the separation and relative quantification of flavonoids.[17][18]

Materials:

-

Plant tissue, freeze-dried and powdered

-

Extraction Solvent: 80% (v/v) Methanol in water

-

HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

-

Extraction: Extract 100 mg of powdered plant tissue with 1.5 mL of Extraction Solvent. Vortex and sonicate for 30 minutes. Centrifuge at 13,000 x g for 10 minutes. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Sample Preparation: Filter the extract through a 0.22 µm syringe filter before injection.

-

HPLC Analysis:

-

Set the column temperature to 30°C.

-

Set the flow rate to 1.0 mL/min.

-

Set the injection volume to 10 µL.

-

Use a gradient elution profile. An example gradient is:

-

0-5 min: 5% B

-

5-40 min: Linear gradient from 5% to 60% B

-

40-45 min: Linear gradient from 60% to 95% B

-

45-50 min: Hold at 95% B

-

50-55 min: Return to 5% B and equilibrate.

-

-

Monitor wavelengths relevant for flavonoids, such as 280 nm (flavanones), 320 nm (hydroxycinnamic acids), and 350 nm (flavones/flavonols).

-

-

Data Analysis: Identify peaks by comparing retention times and UV spectra with authentic standards. For unknown compounds, fractions can be collected for further analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).

Conclusion and Future Perspectives

This guide presents a scientifically grounded, putative biosynthetic pathway for this compound, based on the extensive knowledge of flavonoid metabolism in plants. While the core reactions involving CHS and CHI are highly conserved, the specific tailoring enzymes—particularly the prenyltransferases and oxidative enzymes responsible for the final cyclizations in Artocarpus species—remain to be discovered.

The future of this research lies in the application of modern multi-omics approaches. The experimental workflow outlined herein, combining metabolomics, transcriptomics, and functional gene characterization, provides a clear roadmap for identifying the specific genes and enzymes involved in this compound biosynthesis.[12] Success in this endeavor will not only illuminate a novel branch of flavonoid metabolism but also provide powerful enzymatic tools for the metabolic engineering and synthetic biology of high-value plant natural products, enabling sustainable production for pharmaceutical and nutraceutical applications.[3][19]

References

- 1. mdpi.com [mdpi.com]

- 2. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic engineering of flavonoids in plants and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Prenylated flavonoids from the heartwood of Artocarpus communis with inhibitory activity on lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Automatic Identification of Players in the Flavonoid Biosynthesis with Application on the Biomedicinal Plant Croton tiglium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [PDF] Qualitative and Quantitative Analysis of Flavonoids | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

Cyclocommunol: A Technical Guide to its Physical, Chemical, and Biological Properties

Introduction: Cyclocommunol is a naturally occurring prenylflavonoid that has garnered significant interest within the scientific community for its diverse biological activities.[1][2] First isolated from Artocarpus communis and also found as a major constituent in the peel of Artocarpus altilis (breadfruit), this compound serves as a valuable starting material for semi-synthesis and a subject of study for its therapeutic potential.[3][4] This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is classified as an extended flavonoid.[5] Its core structure consists of a chromeno[4,3-b]chromen-7-one backbone with hydroxyl and 2-methylprop-1-enyl substitutions.

Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₆ | PubChem[5], MedChemExpress[2] |

| Molecular Weight | 352.34 g/mol | PubChem[5], MedChemExpress[1][2] |

| IUPAC Name | 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | PubChem[5] |

| CAS Number | 145643-96-5 | PubChem[5], MedChemExpress[2] |

| Physical Description | Solid, Yellow Powder | Human Metabolome Database[5], Repository Unja[4] |

| Melting Point | 160 - 162 °C | Human Metabolome Database[5] |

| Canonical SMILES | CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C | PubChem[5] |

| InChI Key | VHNPAPHWKVLGHG-UHFFFAOYSA-N | PubChem[5] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, methodologies for its isolation and structural characterization have been described.

Isolation from Artocarpus altilis

A common method for isolating this compound involves solvent extraction and chromatographic fractionation of breadfruit peel.

-

Extraction: The peel is typically subjected to extraction using a solvent such as ethyl acetate (EtOAc) to isolate phenolic compounds.[3][4]

-

Fractionation: The resulting crude extract is then fractionated. A described method uses SiO₂ vacuum liquid chromatography (VLC) with a gradient eluent of n-hexane–EtOAc, followed by pure EtOAc and methanol (MeOH), to separate the extract into multiple fractions.[3][4] this compound is isolated from the active fractions.

Structural Characterization

The chemical structure of isolated this compound is confirmed using modern spectroscopic techniques.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula. For this compound, an HRESIMS analysis showed a characteristic molecular ion peak [M+H]⁺ at m/z 353.1019, corresponding to a molecular formula of C₂₀H₁₇O₆⁺.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H NMR) and 2D NMR (HMBC, NOESY) analyses are employed to elucidate the complete structure and confirm it is a 4′,5,7-trihydroxy prenylated flavonoid.[3][4]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with anti-tumor properties being the most prominently studied. It also shows potential as an antibacterial, antityrosinase, and antiplatelet agent.[1][2][3][6]

Anti-Tumor Activity

This compound demonstrates cytotoxic effects against various cancer cell lines.

-

It inhibits the growth of human hepatoma and gastric cancer cells, with reported IC₅₀ values ranging between 16 and 80 µM.[1][2]

-

It shows a proapoptotic effect on oral squamous cell carcinoma (OSCC) cells.[1][2]

-

Semi-synthetic derivatives of this compound have shown moderate cytotoxicity against MCF-7 breast cancer and NCI-H460 lung cancer cell lines.[3][6]

Mechanism of Action and Signaling

The anti-tumor effects of this compound are linked to the induction of apoptosis. Research indicates that this process is mediated, at least in part, through a mechanism dependent on Mcl-1 (Myeloid cell leukemia 1), a member of the Bcl-2 family of apoptosis-regulating proteins.[2] Mcl-1 is an anti-apoptotic protein, and its inhibition or downregulation can shift the cellular balance towards apoptosis, leading to cancer cell death.

Antibacterial Activity

This compound and some of its derivatives have been shown to possess weak antibacterial activity against several Gram-positive and Gram-negative bacteria.[3][4][6][7] This suggests a potential for developing novel antimicrobial agents, though further investigation is required to enhance this activity.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a spectrum of biological activities, most notably its anti-tumor effects. The ability to isolate it in significant quantities from an underutilized resource like breadfruit peel makes it an attractive candidate for further research and development.[3][6] Future work should focus on elucidating the precise mechanisms of its signaling pathway interactions, optimizing its synthesis, and exploring the therapeutic potential of its semi-synthetic derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. repository.unja.ac.id [repository.unja.ac.id]

- 5. This compound | C20H16O6 | CID 10315987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Cyclocommunol: A Technical Guide for Researchers

An In-Depth Examination of the Bioactive Prenylflavonoid for Drug Development Professionals

Abstract

Cyclocommunol, a naturally occurring prenylflavonoid, has garnered significant interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, established biological activities, and the molecular mechanisms underpinning its therapeutic effects. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a compilation of key data, in-depth experimental protocols, and a visualization of its primary signaling pathway.

Chemical and Physical Data

This compound is a structurally unique flavonoid derivative. The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, formulation, and experimental use.

| Property | Value | Citation(s) |

| CAS Number | 145643-96-5 | [1][2] |

| Molecular Formula | C₂₀H₁₆O₆ | [1] |

| Molecular Weight | 352.34 g/mol | [1][2][3] |

Biological Activity and Quantitative Data

This compound has demonstrated notable anti-tumor activity, particularly in the context of oral squamous cell carcinoma (OSCC) and other cancer types. Its primary mechanism of action involves the induction of apoptosis and autophagy. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Citation(s) |

| SCC2095 | Oral Squamous Cell Carcinoma | 4.2 | 48 | [4] |

| Ca922 | Oral Squamous Cell Carcinoma | 5.0 | 48 | [4] |

| Hepatoma | Hepatocellular Carcinoma | 16 - 80 | Not Specified | [1][3] |

| Gastric | Gastric Cancer | 16 - 80 | Not Specified | [1][3] |

Signaling Pathway

The anticancer effects of this compound are primarily mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. The diagram below illustrates the proposed mechanism of action of this compound.

Caption: this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound, offering a practical guide for researchers.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on oral squamous carcinoma cell lines.

-

Cell Seeding:

-

Culture SCC2095 and Ca922 cells in appropriate media.

-

Seed cells in 96-well plates at a density of 5 x 10³ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare various concentrations of this compound in the culture medium.

-

Replace the existing medium with the this compound-containing medium.

-

Incubate the cells for 48 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol outlines the procedure for assessing the effect of this compound on key proteins in the PI3K/Akt/mTOR signaling pathway.

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and Mcl-1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Autophagy Detection (Acridine Orange Staining)

This protocol describes the use of acridine orange to detect the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy.

-

Cell Seeding and Treatment:

-

Seed cells on coverslips in a 6-well plate.

-

Treat the cells with this compound for the desired duration.

-

-

Staining:

-

Wash the cells with PBS.

-

Stain the cells with acridine orange (1 µg/mL) in serum-free medium for 15 minutes at 37°C.

-

-

Microscopy:

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope. The cytoplasm and nucleus will fluoresce bright green, while AVOs will appear as reddish-orange fluorescent puncta.

-

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its ability to induce apoptosis and autophagy through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway highlights its potential for treating malignancies characterized by the hyperactivation of this cascade. This technical guide provides a foundational resource for further investigation into the pharmacological properties and clinical applications of this compound, with the aim of accelerating its translation from a laboratory curiosity to a clinically relevant agent. Further research is warranted to explore its efficacy in a broader range of cancer models and to elucidate its pharmacokinetic and pharmacodynamic profiles in vivo.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C20H16O6 | CID 10315987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound induces apoptosis in human oral squamous cell carcinoma partially through a Mcl-1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activities of Cyclocommunol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocommunol, a prenylflavonoid isolated from natural sources such as breadfruit (Artocarpus altilis), has emerged as a compound of interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its pro-apoptotic, potential anti-inflammatory, and antibacterial properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pro-apoptotic Activity of this compound

This compound has demonstrated significant pro-apoptotic effects in cancer cell lines, particularly in oral squamous cell carcinoma (OSCC). The compound induces cell death through a caspase-dependent apoptotic mechanism.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Citation |

| This compound | SCC2095 | Oral Squamous Carcinoma | 48 | 4.2 | [1] |

| This compound | Ca922 | Oral Squamous Carcinoma | 48 | 5.0 | [1] |

| This compound Derivative 4 | NCI-H460 | Lung Cancer | Not Specified | 76 | |

| This compound Derivative 7 | MCF-7 | Breast Cancer | Not Specified | 77 | |

| This compound Derivative 9 | MCF-7 | Breast Cancer | Not Specified | 33 |

Signaling Pathways

This compound exerts its pro-apoptotic effects by modulating key signaling pathways involved in cell survival and proliferation. A primary mechanism is the downregulation of the Akt/mTOR pathway and the subsequent decrease in the expression of the anti-apoptotic protein Mcl-1[1].

The Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. This compound's inhibition of this pathway leads to a reduction in the phosphorylation of Akt and mTOR, which in turn affects downstream effectors, including the Mcl-1 protein. Mcl-1 is an anti-apoptotic member of the Bcl-2 family, and its downregulation is a crucial step in initiating apoptosis[1]. The degradation of Mcl-1 is often mediated by the ubiquitin-proteasome system[2][3]. While the precise upstream events triggered by this compound that lead to Mcl-1 downregulation are still under investigation, it is evident that this is a key component of its mechanism of action.

Potential Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is currently limited, its structural similarity to other flavonoids suggests a potential role in modulating inflammatory pathways. A key pathway often targeted by anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

The NF-κB Signaling Pathway: A Potential Target

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs. Future research is warranted to investigate whether this compound can inhibit NF-κB activation and the subsequent expression of these inflammatory mediators.

Antibacterial Activity

Studies have indicated that this compound possesses weak antibacterial activity. While specific minimum inhibitory concentration (MIC) values for this compound are not yet widely reported, its derivatives have shown activity against various bacterial strains.

Quantitative Data: Antibacterial Activity of a this compound Derivative

The following table presents the MIC values for a derivative of this compound, highlighting its potential as a scaffold for developing new antibacterial agents.

| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) |

| This compound Derivative | Staphylococcus aureus | Positive | >100 |

| This compound Derivative | Escherichia coli | Negative | >100 |

Note: The available data indicates weak activity for the parent compound, and the provided MIC values are for a derivative, suggesting that chemical modification could enhance antibacterial potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Cell Lysis: Treat cells with this compound and then lyse them in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-mTOR, anti-Mcl-1).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

-

PI/Annexin V Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion and Future Directions

This compound has demonstrated clear pro-apoptotic activity in cancer cells, primarily through the inhibition of the Akt/mTOR signaling pathway and the downregulation of Mcl-1. This makes it a promising candidate for further investigation as an anticancer agent. While its anti-inflammatory and antibacterial activities are less characterized, the existing data on its derivatives suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents in these areas as well.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which this compound downregulates Mcl-1.

-

Conducting comprehensive studies to quantify the anti-inflammatory effects of this compound, including its impact on the NF-κB pathway and the production of inflammatory mediators.

-

Determining the minimum inhibitory concentrations of this compound against a broad panel of bacterial and fungal pathogens.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer, inflammation, and infectious diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound.

References

- 1. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of Calycosin glycoside on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocommunol, a prenylflavonoid isolated from the peel of the breadfruit (Artocarpus altilis), has emerged as a promising natural product with demonstrated biological activities.[1] This technical guide provides a comprehensive review of the existing literature on this compound and its semi-synthetic derivatives, with a focus on their anticancer properties. The document summarizes key quantitative data, details experimental protocols for pivotal studies, and elucidates the underlying signaling pathways involved in their mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Quantitative Biological Activity Data

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Citation |

| This compound (1) | Not Reported | Weak Activity | [1] |

| This compound Derivative 4 | NCI-H460 (Lung Cancer) | 76 | [1] |

| This compound Derivative 7 | MCF-7 (Breast Cancer) | 77 | [1] |

| This compound Derivative 9 | MCF-7 (Breast Cancer) | 33 | [1] |

| This compound | SCC2095 (Oral Squamous Cell Carcinoma) | 4.2 (at 48h) | |

| This compound | Ca922 (Oral Squamous Cell Carcinoma) | 5.0 (at 48h) |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The antiproliferative effects of this compound and its derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, NCI-H460)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Semi-synthesis of this compound Derivatives

The following provides a general protocol for the semi-synthesis of a methylated derivative of this compound (Compound 2), as described in the literature.[1]

Materials:

-

This compound (1)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

-

Reaction Setup: Dissolve this compound (1) in anhydrous acetone in a round-bottom flask.

-

Addition of Reagents: Add potassium carbonate (K₂CO₃) to the solution, followed by the dropwise addition of methyl iodide (CH₃I).

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).

-

Work-up: After the reaction is complete, filter the mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to obtain the desired methylated derivative (Compound 2).

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Mechanism of Action

Studies have indicated that this compound exerts its anticancer effects by inducing apoptosis, a form of programmed cell death. The underlying mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.

The Akt/mTOR/Mcl-1 Signaling Pathway

A crucial pathway affected by this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, promoting cell survival and resistance to apoptosis. This compound has been shown to down-regulate the phosphorylation and expression of Akt and mTOR. This inhibition leads to the downstream suppression of Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family. The downregulation of Mcl-1 is a key event that shifts the balance towards apoptosis, ultimately leading to cancer cell death.

Experimental Workflow for Investigating the Mechanism of Action

To elucidate the signaling pathways involved in the cytotoxic effects of this compound, a structured experimental workflow is typically employed. This workflow combines cell viability assays with molecular biology techniques to probe changes in protein expression and phosphorylation status.

Related Compounds

This compound belongs to the class of prenylated flavonoids, a group of secondary metabolites found in various plant species, particularly in the genus Artocarpus. Several other compounds have been isolated from Artocarpus altilis that share structural similarities with this compound and may possess related biological activities. These include other flavonoids, triterpenes, and phenolic compounds. The exploration of these related natural products and their semi-synthetic derivatives represents a promising avenue for the discovery of new anticancer agents.

Conclusion

This compound and its derivatives have demonstrated significant potential as anticancer agents. This technical guide has summarized the available quantitative data on their cytotoxicity, provided detailed experimental protocols for their evaluation and synthesis, and illustrated the key signaling pathways involved in their mechanism of action. The inhibition of the Akt/mTOR/Mcl-1 pathway by this compound highlights a specific molecular target for its pro-apoptotic effects. Further research is warranted to fully explore the therapeutic potential of this promising class of natural products, including in-depth structure-activity relationship studies, investigation of their efficacy in in vivo models, and the development of more efficient synthetic methodologies. This comprehensive review serves as a foundational resource to guide future research and development efforts in this area.

References

Antitumor Properties of Cyclocommunol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the antitumor properties of cyclocommunol and its derivatives. This compound, a triterpenoid isolated from the fruit peel of Artocarpus altilis (breadfruit), has emerged as a promising scaffold for the development of novel anticancer agents. This document summarizes the available data on the cytotoxicity of this compound derivatives, details relevant experimental methodologies, and explores the potential signaling pathways involved in their mechanism of action.

Quantitative Data on Antitumor Activities

The direct antitumor activities of semi-synthetic this compound derivatives have been evaluated, though quantitative high-throughput screening data remains limited in publicly accessible literature. The available information indicates selective cytotoxic effects against specific cancer cell lines.

Cytotoxicity of this compound and its Derivatives

A study focused on the semi-synthesis of nine derivatives of this compound reported their preliminary antitumor activities. While specific IC50 values were not provided, the qualitative assessment of their cytotoxicity is summarized in the table below.

| Compound | Derivative Structure | Cell Line | Cytotoxicity |

| 1 | This compound | MCF-7, NCI-H460 | Not specified |

| 2 | Derivative 2 | MCF-7, NCI-H460 | Not specified |

| 3 | Derivative 3 | MCF-7, NCI-H460 | Not specified |

| 4 | Derivative 4 | NCI-H460 | Comparable to control |

| 5 | Derivative 5 | MCF-7, NCI-H460 | Not specified |

| 6 | Derivative 6 | MCF-7, NCI-H460 | Not specified |

| 7 | Derivative 7 | MCF-7 | Moderate |

| 8 | Derivative 8 | MCF-7, NCI-H460 | Not specified |

| 9 | Derivative 9 | MCF-7 | Moderate |

| 10 | Derivative 10 | MCF-7, NCI-H460 | Not specified |

Cytotoxicity of Other Bioactive Compounds from Artocarpus altilis

For a broader context of the antitumor potential of compounds from Artocarpus altilis, the following table summarizes the cytotoxic activities of other extracts and purified compounds from this plant.

| Compound/Extract | Cell Line | IC50 Value |

| Methanol extract of the pulp | MCF-7 | 15.40±0.91 μg/mL[1] |

| Artonin E | Oral Cancer Cells | Promising cytotoxic effects[2] |

| Artobiloxanthone | Oral Cancer Cells | Promising cytotoxic effects[2] |

Experimental Protocols

The evaluation of the antitumor properties of this compound derivatives and other natural products typically involves in vitro cytotoxicity assays. The following is a detailed methodology for the widely used MTT assay, a colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in a cancer cell line.

Materials:

-

Cancer cell lines (e.g., MCF-7, NCI-H460)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in the complete medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for another 24-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the MTT reagent to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Signaling Pathways

While the specific signaling pathways targeted by this compound derivatives are yet to be fully elucidated, studies on other bioactive compounds from Artocarpus altilis, such as Artonin E and artobiloxanthone, have implicated the Akt/mTOR/STAT3 signaling pathway in their anticancer effects.[2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.

Overview of the Akt/mTOR/STAT3 Signaling Pathway

The following diagram illustrates the key components and interactions within this pathway.

Figure 1: The Akt/mTOR/STAT3 signaling pathway.

Caption: Simplified diagram of the Akt/mTOR/STAT3 signaling cascade.

Experimental Workflow for Pathway Analysis

To investigate the effect of this compound derivatives on specific signaling pathways, a typical experimental workflow would involve the following steps:

Figure 2: Experimental workflow for signaling pathway analysis.

Caption: A typical workflow for investigating protein expression changes.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with potential for development as anticancer agents. The preliminary data indicating cytotoxicity against breast and lung cancer cell lines warrant further investigation. Future research should focus on:

-

Quantitative structure-activity relationship (QSAR) studies: To optimize the this compound scaffold for enhanced potency and selectivity.

-

Comprehensive cytotoxicity screening: To evaluate the activity of these derivatives against a broader panel of cancer cell lines.

-

In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways modulated by this compound derivatives.

-

In vivo studies: To assess the antitumor efficacy and safety of the most promising derivatives in animal models.

The exploration of compounds from Artocarpus altilis has already revealed potent anticancer agents, and a focused effort on its unique triterpenoid constituents, such as this compound, holds significant promise for the discovery of novel cancer therapeutics.

References

The Antibacterial Potential of Cyclocommunol Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocommunol, a natural compound isolated from Artocarpus altilis (breadfruit), has been identified as possessing antibacterial properties. This technical guide provides a concise summary of the current, albeit limited, scientific findings on the antibacterial activity of this compound, with a specific focus on its effects against Gram-positive bacteria. This document outlines the reported antibacterial spectrum, presents the available quantitative data, and details the experimental methodologies employed in its preliminary assessment. Furthermore, it provides generalized experimental workflows and illustrates a common bacterial signaling pathway that represents a potential, though currently unconfirmed, target for novel antibacterial agents like this compound. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development who are exploring new avenues for combating Gram-positive bacterial infections.

Introduction

The emergence of antibiotic-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has intensified the search for novel antimicrobial compounds from natural sources. This compound, a triterpenoid derivative, has been the subject of preliminary investigations to ascertain its therapeutic potential. A study by Syamsurizal et al. has provided the initial evidence for its activity against Gram-positive bacteria, suggesting that this compound and its synthetic derivatives could be valuable starting points for the development of new antibacterial agents.[1] This guide will synthesize the available data on this compound and place it within the broader context of antibacterial drug discovery.

Antibacterial Activity of this compound

Preliminary studies have demonstrated that this compound exhibits weak antibacterial activity against the Gram-positive bacterium Staphylococcus aureus.[1] In addition to the parent compound, several of its synthetic derivatives have also been evaluated for their antibacterial efficacy.

Quantitative Data Summary

The antibacterial activity of this compound and its derivatives was assessed using an agar diffusion assay.[1] The following table summarizes the qualitative findings from this initial screening. It is important to note that specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values have not yet been reported in the available literature.

| Compound | Target Gram-Positive Bacteria | Observed Activity | Data Type | Source |

| This compound (1) | Staphylococcus aureus | Weak | Agar Diffusion Assay | Syamsurizal et al.[1] |

| Derivative 3 | Staphylococcus aureus | Active | Agar Diffusion Assay | Syamsurizal et al.[1] |

| Derivative 4 | Staphylococcus aureus | Weak | Agar Diffusion Assay | Syamsurizal et al.[1] |

| Derivative 7 | Staphylococcus aureus | Active | Agar Diffusion Assay | Syamsurizal et al.[1] |

| Derivative 9 | Staphylococcus aureus | Weak | Agar Diffusion Assay | Syamsurizal et al.[1] |

Experimental Protocols

The following section details a generalized protocol for the agar well diffusion method, which is consistent with the methodology used in the preliminary assessment of this compound's antibacterial activity.[1]

Agar Well Diffusion Assay